Thc-11-oic acid glucuronide
Overview
Description
Thc-11-oic acid glucuronide: is a metabolite of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is formed in the body through the process of glucuronidation, where glucuronic acid is added to THC-11-oic acid, making it more water-soluble and easier for the body to excrete . This compound is often detected in urine and blood samples as a marker of cannabis use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thc-11-oic acid glucuronide typically involves the glucuronidation of THC-11-oic acid. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases (UGTs) in vitro . The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely follow similar enzymatic processes used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thc-11-oic acid glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. These include:
Oxidation: Thc-11-oic acid can be oxidized to form this compound.
Glucuronidation: The primary reaction forming this compound from THC-11-oic acid.
Common Reagents and Conditions:
Oxidation: Enzymes such as cytochrome P450 oxidases.
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferases, and appropriate buffer systems.
Major Products:
Scientific Research Applications
Thc-11-oic acid glucuronide has several applications in scientific research:
Mechanism of Action
Thc-11-oic acid glucuronide itself does not exert psychoactive effects. Instead, it is a metabolite formed from the oxidation and subsequent glucuronidation of THC . The primary role of this compound is to facilitate the excretion of THC from the body by making it more water-soluble . The molecular targets and pathways involved include the cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferases for glucuronidation .
Comparison with Similar Compounds
11-Hydroxy-THC: Another metabolite of THC, which is psychoactive and undergoes further metabolism to form Thc-11-oic acid.
THC-COOH (11-Nor-9-carboxy-THC): A non-psychoactive metabolite of THC that is also glucuronidated to form THC-COOH glucuronide.
Uniqueness: Thc-11-oic acid glucuronide is unique in its role as a major excretory product of THC metabolism. Unlike 11-Hydroxy-THC, it is not psychoactive, and unlike THC-COOH, it is specifically formed through the glucuronidation of THC-11-oic acid .
Biological Activity
THC-11-oic acid glucuronide is a significant metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. Understanding the biological activity of this compound is crucial for both pharmacological applications and forensic analysis. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.
Metabolism and Identification
This compound is formed through a conjugation reaction where Δ9-THC undergoes oxidation to produce THC-11-oic acid, which is subsequently glucuronidated. This metabolic pathway is essential for the detoxification and excretion of cannabinoids in humans and other species.
- Metabolic Pathway :
- Δ9-THC → 11-Hydroxy-Δ9-THC → THC-11-oic acid → this compound
The identification of this compound in human urine was confirmed through mass spectrometry, establishing its role as a major metabolite detectable in drug screening assays .
Biological Activity
Despite being a metabolite, this compound exhibits notable biological activities:
- Anti-inflammatory Properties :
- Non-Psychoactive Effects :
- Potential Therapeutic Applications :
Case Studies
Several studies have explored the implications of this compound in clinical and forensic contexts:
- Forensic Analysis : In drug testing, this compound serves as a critical marker for cannabis use, demonstrating significant cross-reactivity with cannabinoid assays . Its presence in urine samples can indicate recent cannabis consumption.
- Clinical Observations : Research has indicated that THC metabolites, including this compound, may influence the pharmacokinetics of cannabis-based therapies, affecting efficacy and safety profiles .
Data Tables
Parameter | This compound |
---|---|
Molecular Formula | C22H30O6 |
Molecular Weight | 390.47 g/mol |
Metabolic Pathway | Δ9-THC → 11-OH-THC → THC-11-oic acid → this compound |
Biological Activity | Anti-inflammatory, PAF antagonist |
Psychoactivity | Non-Psychoactive |
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(28)19-15-12-14(8-9-16(15)27(2,3)37-18(19)11-13)25(34)36-26-22(31)20(29)21(30)23(35-26)24(32)33/h10-12,15-16,20-23,26,28-31H,4-9H2,1-3H3,(H,32,33)/t15-,16-,20+,21+,22-,23+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXZAZRSQQLWKH-XUEDFLTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997837 | |
Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76448-35-6 | |
Record name | delta(9)-Tetrahydrocannabinol-11-oic acid glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076448356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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